Beta-blockers are a class of medications that have been widely used in the treatment of various cardiovascular disorders. Epanolol, a selective beta1-receptor blocker with intrinsic sympathomimetic activity (ISA), has been the subject of several studies due to its unique pharmacological profile. Unlike traditional nonselective beta-blockers, epanolol offers a cardioprotective effect with less cardiodepressive impact, making it a potential candidate for treating conditions such as hypertension, angina pectoris, and cardiac arrhythmias245.
Epanolol's mechanism of action is primarily through selective beta1-adrenergic receptor blockade, coupled with moderate intrinsic sympathomimetic activity. This combination allows for a reduction in heart rate and blood pressure without a significant decrease in cardiac output. The intrinsic sympathomimetic activity of epanolol provides a degree of agonist activity at the beta1-adrenoceptor, which is less than that of full agonists like isoprenaline but greater than that of other partial agonists like acebutolol. This unique feature may contribute to the tolerability and efficacy of epanolol in treating cardiovascular disorders5.
Epanolol has been evaluated for its antihypertensive effects in patients with essential hypertension. Studies have shown that epanolol can induce a moderate reduction in blood pressure both at rest and during exercise. However, its blood pressure-lowering effect may be less pronounced compared to other beta-blockers like atenolol. Despite this, epanolol maintains other characteristics of beta-receptor blockade, such as the reduction of heart rate and cardiac output, which could be beneficial in treating other cardiovascular disorders23.
In the treatment of angina pectoris, epanolol has demonstrated efficacy in reducing angina attack rates and increasing exercise duration and work output. Patients have also reported improvements in well-being and daily activity levels. The selective beta1-partial agonist activity of epanolol may help prevent some adverse effects seen with full beta-blockers, particularly during exercise when its antagonist activity becomes more apparent, reducing cardiac ischemia4.
Epanolol's effects have also been studied in patients with ischemic left ventricular dysfunction. While beta-blockers are effective in chronic heart failure, the importance of their ancillary properties, such as ISA, is not fully understood. Epanolol has shown potential benefits in this patient group, although its intrinsic sympathomimetic activity may limit its anti-ischemic properties due to neurohumoral activation that could impair adequate coronary flow response. Further research is needed to determine the clinical benefit of epanolol in patients with ischemic left ventricular function6.
The effects of epanolol on post-exercise hypotension have been compared with those of atenolol. Epanolol's ability to reduce exercise-induced tachycardia was found to be comparable to atenolol, and both drugs had similar effects on resting blood pressure. The study suggested that the hypotensive effects of epanolol and non-pharmacological interventions, such as exercise, were additive, indicating a potential role for epanolol in managing hypertension7.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2